molecular formula C15H10N2O3 B2538128 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde CAS No. 65439-88-5

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2538128
CAS No.: 65439-88-5
M. Wt: 266.256
InChI Key: WHHGIGBKDCWEQP-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a nitrophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and indole.

    Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and indole in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate 1-(4-nitrophenyl)-1H-indole.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the carbaldehyde group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Amines or hydrazines under mild heating conditions.

Major Products

    Reduction: 1-(4-aminophenyl)-1H-indole-3-carbaldehyde.

    Substitution: Various substituted indole derivatives.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-indole: Lacks the carbaldehyde group, making it less reactive in certain condensation reactions.

    1-(4-aminophenyl)-1H-indole-3-carbaldehyde: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1-(4-nitrophenyl)-1H-indole-2-carbaldehyde: The carbaldehyde group is at the 2-position instead of the 3-position, affecting its chemical properties and reactivity.

Uniqueness

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a nitrophenyl group and a carbaldehyde group at the 3-position of the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(4-nitrophenyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-10-11-9-16(15-4-2-1-3-14(11)15)12-5-7-13(8-6-12)17(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHGIGBKDCWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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